molecular formula C9H12N6 B7594933 2-methyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]pyrimidin-4-amine

2-methyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]pyrimidin-4-amine

Cat. No. B7594933
M. Wt: 204.23 g/mol
InChI Key: FICLRRIFJGLMPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]pyrimidin-4-amine is a chemical compound that has been extensively studied for its potential use in scientific research. It is a pyrimidine derivative that has been synthesized using a variety of methods, and its mechanism of action and biochemical effects have been explored in depth.

Mechanism of Action

The mechanism of action of 2-methyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]pyrimidin-4-amine is not fully understood. However, studies have shown that it may act by inhibiting the activity of enzymes involved in DNA synthesis and repair, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 2-methyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]pyrimidin-4-amine has a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit fungal growth, and modulate the immune response.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]pyrimidin-4-amine in lab experiments is its potent activity against a variety of fungal and cancer cell lines. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain experimental settings.

Future Directions

There are several future directions for research involving 2-methyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]pyrimidin-4-amine. One area of research involves the development of more potent analogs of this compound for use as antifungal and anticancer agents. Another area of research involves the exploration of its potential use in combination with other drugs to enhance its efficacy. Additionally, studies could be conducted to further elucidate its mechanism of action and to optimize its use in experimental settings.

Synthesis Methods

2-methyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]pyrimidin-4-amine can be synthesized using a variety of methods. One common method involves the reaction of 2-amino-4-methylpyrimidine with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with sodium azide and triphenylphosphine to form the triazole ring. The final step involves the reduction of the triazole ring to form the desired product.

Scientific Research Applications

2-methyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]pyrimidin-4-amine has been used in a variety of scientific research applications. One area of research involves its potential use as an antifungal agent. Studies have shown that this compound has potent antifungal activity against a variety of fungal species, including Candida albicans and Aspergillus fumigatus.
Another area of research involves its potential use as an anticancer agent. Studies have shown that this compound has potent cytotoxic effects against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

2-methyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6/c1-7-10-4-2-8(14-7)11-5-3-9-12-6-13-15-9/h2,4,6H,3,5H2,1H3,(H,10,11,14)(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICLRRIFJGLMPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)NCCC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]pyrimidin-4-amine

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